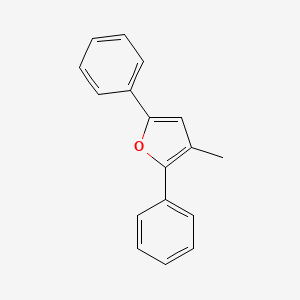

3-Methyl-2,5-diphenylfuran

描述

Significance of Furan (B31954) Scaffolds in Advanced Organic Synthesis and Materials Science

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif in a vast array of organic compounds. mdpi.comijabbr.com Its presence is notable in numerous natural products, pharmaceuticals, and functional materials. mdpi.commdpi.com The unique electronic and structural characteristics of the furan scaffold make it a valuable building block in advanced organic synthesis and a key component in the development of novel materials. mdpi.comijabbr.com

In the realm of organic synthesis, furan derivatives serve as versatile intermediates for the construction of more complex molecules, including other heterocyclic systems and carbocyclic compounds. nih.gov The reactivity of the furan ring allows for a variety of chemical transformations, making it an attractive target for methodological development. ijabbr.com Classical methods for furan synthesis, such as the Paal–Knorr and Feist–Benary syntheses, have been complemented by modern catalytic approaches involving transition metals and enzymatic processes. mdpi.comnih.gov

The significance of furan scaffolds extends to materials science, where they are incorporated into polymers and organic functional materials. mdpi.comuark.edu Polyfurans, for instance, are conjugated polymers that have been investigated for their potential as conductive materials. uark.edu The introduction of various substituents onto the furan ring allows for the fine-tuning of the electronic and photophysical properties of these materials, making them suitable for applications in optoelectronics. acs.org

Overview of Key Research Areas Pertaining to Polyaryl-Substituted Furan Derivatives

Polyaryl-substituted furans, a class of furan derivatives bearing multiple phenyl or other aryl groups, are a focal point of significant research interest. This attention stems from their diverse applications, ranging from medicinal chemistry to the development of advanced materials. acs.orgsioc-journal.cn

A primary area of research involves the synthesis of these complex molecules. Traditional methods often require harsh conditions or multi-step procedures. acs.org Consequently, there is a continuous drive to develop more efficient and milder synthetic routes, including transition-metal-catalyzed cross-coupling reactions and novel cyclization strategies. nih.govacs.org The synthesis of unsymmetrical polyaryl-substituted furans presents a particular challenge and is an active area of investigation. acs.org

Another key research thrust is the exploration of the photophysical and electrochemical properties of polyaryl-substituted furans. Their extended π-conjugation often leads to interesting fluorescent and electronic behaviors. acs.org These properties are being harnessed for the creation of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. acs.orgresearchgate.net

Furthermore, the biological activities of polyaryl-substituted furans are under investigation. The furan core, combined with various aryl substituents, can interact with biological targets, leading to potential therapeutic applications. ijabbr.comsioc-journal.cn Research in this area includes the design and synthesis of novel furan-based compounds and the evaluation of their efficacy against various diseases. mdpi.comnih.gov The development of new aromatic polyamides containing tetraphenylfuran (B85685) units, for example, has been explored for their high thermal stability and solubility, indicating their potential in advanced material applications. capes.gov.br

Structure

3D Structure

属性

CAS 编号 |

84302-11-4 |

|---|---|

分子式 |

C17H14O |

分子量 |

234.29 g/mol |

IUPAC 名称 |

3-methyl-2,5-diphenylfuran |

InChI |

InChI=1S/C17H14O/c1-13-12-16(14-8-4-2-5-9-14)18-17(13)15-10-6-3-7-11-15/h2-12H,1H3 |

InChI 键 |

YEGBWHMQQAHSME-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

产品来源 |

United States |

Synthetic Methodologies for 3 Methyl 2,5 Diphenylfuran and Its Analogues

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis offers powerful and versatile tools for the construction of complex organic molecules, including substituted furans. Catalysts based on copper and palladium are particularly prominent in this field.

Copper-Catalyzed Intermolecular Annulation Reactions of Aryl Ketones with Olefins for Furan (B31954) Synthesis

A notable copper-catalyzed method involves the regioselective intermolecular annulation of aryl ketones with aromatic olefins. This approach allows for the synthesis of multisubstituted furan derivatives in good yields. The reaction typically employs a Cu(II) salt, such as CuCl₂, as the catalyst in a solvent like DMF at elevated temperatures. Optimization studies have shown that these conditions can lead to product yields of up to 95%. This protocol is applicable to a wide range of substituted styrenes and both cyclic and acyclic aryl ketones, demonstrating complete regioselectivity. However, substrates with electron-withdrawing groups, as well as aliphatic ketones and olefins, have been found to be ineffective under these specific conditions. Mechanistic studies suggest the reaction proceeds through a radical pathway.

Another copper-catalyzed approach involves the reaction of 1,3-dicarbonyl compounds with acetylenic aldehydes. This one-pot synthesis proceeds under mild conditions and is proposed to involve the formation of a (2-furyl)carbene complex intermediate.

Regioselective Formations via Organometallic Intermediates

The regioselective synthesis of furans can also be achieved through the use of organometallic intermediates. Copper-catalyzed methods, for instance, can be designed to control the regioselectivity of the furan ring formation. A copper-catalyzed three-component cascade strategy has been developed for the synthesis of furan-2-ylmethylboranes, showcasing broad substrate scope and good functional group compatibility. Another copper-catalyzed tandem cycloaddition of a ketone with an α,β-unsaturated carboxylic acid under air provides a regioselective route to trisubstituted furans. Furthermore, a copper-catalyzed intramolecular cascade reaction of conjugated enynones, involving a 1,4-sulfinate migration, allows for the construction of furan-tethered benzocyclobutenes.

Gold catalysts have also been employed in the synthesis of disubstituted furans from terminal alkynes and pyridine-N-oxide. Interestingly, the use of a catalyst with two gold centers appeared to enhance catalytic activity.

Palladium-Mediated Cross-Coupling Strategies for Polyarylfurans

Palladium catalysis is a cornerstone of modern organic synthesis and has been effectively applied to the construction of polyarylfurans. A novel and efficient method for synthesizing polyarylfuran derivatives involves the visible-light-induced palladium-catalyzed coupling of allenylphosphine oxide with bromophenol or bromonaphthol. This reaction proceeds via a radical tandem cyclization and a cascade C(sp³)–P(V) bond cleavage, offering a high degree of step economy. This protocol is valued for its operational simplicity and broad substrate scope, providing polyarylfurans in moderate to good yields.

The synthesis of 2,5-di(hetero)arylfurans can also be achieved through a pseudo five-component reaction involving a Sonogashira–Glaser coupling sequence followed by a superbase-mediated cyclization. This method, which can be performed in a one-pot fashion, highlights the synergy between palladium and copper catalysis in accessing complex furan structures.

Transition Metal-Free Synthetic Approaches

While transition metal-catalyzed methods are powerful, the development of metal-free alternatives is driven by the desire for more sustainable and cost-effective synthetic routes.

Superbase-Mediated Cyclization Reactions (e.g., KOH-

Advanced Synthetic Techniques

The synthesis of 2,5-diaryl furans, including analogues of 3-Methyl-2,5-diphenylfuran, has been significantly advanced through the adoption of continuous flow technology. chemrxiv.orgacs.org This approach offers marked improvements in efficiency and safety, particularly by avoiding the isolation of unstable intermediates. chemrxiv.orgacs.org

A prominent transition-metal-free method involves a sequential oxidation-dehydration of readily available 1,3-dienes. chemrxiv.org The initial step is an oxidation using singlet oxygen (¹O₂) to form an endoperoxide intermediate. This is immediately followed by dehydration at ambient temperature using the Appel reagent (a mixture of triphenylphosphine (B44618) and a tetrahalomethane) to yield the furan. chemrxiv.orgacs.org

Streamlining this sequence into a continuous flow process eliminates the need to isolate the endoperoxide, which is often unstable. chemrxiv.org This not only enhances the safety profile of the synthesis but also leads to a significant average increase in isolated yields of approximately 27% and reduces chemical waste. chemrxiv.orgacs.org This technique has been successfully applied to produce a variety of symmetrical and unsymmetrical 2,5-diaryl furans. acs.org For instance, the synthesis of 3-hexyl-2,5-diphenylfuran, a close analogue, performs better in continuous flow, achieving an isolated yield of 58%. acs.org The innovative conversion of a commercially available diene to 2,5-diphenylfuran (B1207041) has also been demonstrated using this technology. acs.org

| Furan Product | Batch Yield (%) | Continuous Flow Yield (%) |

|---|---|---|

| Unsymmetrical Furan (9i) | 21 | 40 |

| 3-Hexyl-2,5-diphenylfuran (9k) | N/A | 58 |

| Furan-Phenylene (9m) | 4 | 24 |

Synthesis of Highly Substituted Furanone and Furan Building Blocks

The creation of highly substituted furan and furanone cores serves as a cornerstone for building complex molecules. These building blocks are pivotal as they are frequently found in bioactive natural products and pharmaceutically important compounds. nih.gov

One effective strategy for generating diverse 2,3,4,5-tetrasubstituted furans involves the electrophilic iodocyclization of 2-iodo-2-alken-1-ones. nih.gov This method produces 3-iodofurans, which are key intermediates that can be further diversified through various palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.gov

Another powerful and modular approach allows for the synthesis of furans with up to four different substituents. nih.govd-nb.info This method is based on a reaction cascade that begins with a trans-carboboration of a propargyl alcohol. nih.gov The resulting trisubstituted furylboronic acid pinacol (B44631) ester can then undergo a subsequent Suzuki coupling to introduce a fourth, distinct substituent, allowing for a programmable assembly of all possible isomers. nih.govd-nb.info

For the synthesis of highly substituted furanones, a facile method involves a tandem reaction between α-diazo-esters or -amides and propargyl alcohols, catalyzed by BF₃·OEt₂ under mild conditions. acs.org When cyclic α-diazoamides are used, the reaction yields highly substituted furanone derivatives in excellent yields. acs.org Additionally, microwave-assisted reactions between aldonitrones and dibenzoylacetylene (B1330223) provide an expeditious route to 2-hydroxy-2,5-diphenyl-4-(phenylamino)furan-3(2H)-one, a highly substituted 3(2H)-furanone. rsc.org

| Method | Key Intermediate/Reactant | Resulting Structure | Reference |

|---|---|---|---|

| Iodocyclization & Pd-Coupling | 3-Iodofurans | 2,3,4,5-Tetrasubstituted Furans | nih.gov |

| trans-Carboboration & Suzuki Coupling | Propargyl Alcohols | Tetrasubstituted (Arylated) Furans | nih.govd-nb.info |

| Tandem Diazo Reaction | α-Diazoamides & Propargyl Alcohols | Highly Substituted Furanones | acs.org |

| Microwave-Assisted Reaction | Aldonitrones & Dibenzoylacetylene | Substituted 3(2H)-Furanones | rsc.org |

Retrosynthetic Analysis of the this compound Molecular Framework

A retrosynthetic analysis of this compound reveals several logical bond disconnections that lead back to simpler, readily available starting materials. The most common strategies for furan ring construction provide the basis for this analysis.

Route A: Paal-Knorr Synthesis Disconnection

The Paal-Knorr synthesis is a classical and straightforward method for synthesizing furans from 1,4-dicarbonyl compounds. uomus.edu.iq Disconnecting the C-O bonds of the furan ring in this compound leads back to the key precursor, 1,4-diphenylpentane-1,4-dione . This dicarbonyl compound can be conceptually formed from simpler aromatic ketones and propylene-derived synthons.

Retrosynthetic Step: this compound ⇒ 1,4-diphenylpentane-1,4-dione

Route B: Copper-Catalyzed Coupling Disconnection

A more modern and direct synthesis involves the copper-catalyzed coupling of a ketone and an aromatic olefin. researchgate.net This specific reaction has been used to produce this compound directly. The retrosynthetic disconnection breaks the C2-C3 and C5-O bonds, leading back to propiophenone (the ketone component) and styrene (the olefin component).

Retrosynthetic Step: this compound ⇒ Propiophenone + Styrene

Route C: Chalcone (B49325) and Acetylene (B1199291) Disconnection

Another reported synthesis involves the reaction of a chalcone with acetylene in a superbasic medium. researchgate.net Retrosynthetically, this suggests disconnecting the furan ring to reveal chalcone (1,3-diphenyl-2-propen-1-one) and an acetylene source, which provides the C3 and C4 carbons of the furan ring. The methyl group at the C2 position arises from the reaction mechanism involving the chalcone precursor.

Retrosynthetic Step: this compound ⇒ Chalcone + Acetylene

These distinct retrosynthetic pathways highlight the versatility of synthetic organic chemistry in approaching a target molecule, ranging from classical cyclization reactions to modern transition-metal-catalyzed couplings.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 2,5 Diphenylfuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Methyl-2,5-diphenylfuran, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

Proton NMR provides information on the number of distinct hydrogen environments and their neighboring protons. researchgate.net In this compound, three main types of proton signals are expected: the methyl group protons, the furan (B31954) ring proton, and the phenyl group protons.

The methyl group (–CH₃) at the C3 position is expected to produce a singlet peak, as it has no adjacent protons to couple with. This signal would typically appear in the upfield region of the spectrum. The lone furan proton at the C4 position is also expected to be a singlet and would appear downfield compared to the methyl protons due to the electronic environment of the heterocyclic ring. The phenyl group protons will present as complex multiplets in the aromatic region of the spectrum. The two phenyl groups are in different environments—one at C2 adjacent to the methyl-substituted carbon, and one at C5 adjacent to the proton-substituted carbon—which could lead to overlapping and complex signal patterns.

For comparison, the ¹H NMR spectrum of the closely related 2,5-diphenylfuran (B1207041) shows a singlet for the two equivalent furan protons at 6.74 ppm and multiplets for the ten phenyl protons around 7.28-7.76 ppm. rsc.orgmdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for 2,5-Diphenylfuran

| Proton Environment | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) | Experimental Data for 2,5-Diphenylfuran (δ, ppm) rsc.orgmdpi.com |

| Methyl (–CH₃) at C3 | Singlet | ~2.1 - 2.4 | N/A |

| Furan Proton (H4) | Singlet | ~6.5 - 6.8 | 6.74 (s, 2H) |

| Phenyl Protons (C₂-Ph, C₅-Ph) | Multiplet | ~7.2 - 7.8 | 7.28-7.76 (m, 10H) |

| Predicted values are estimates based on standard chemical shift ranges and data from similar structures. Experimental data is for the analog compound 2,5-diphenylfuran. |

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. nih.gov For this compound, a total of nine distinct signals are expected in a proton-decoupled spectrum, as the plane of symmetry present in 2,5-diphenylfuran is broken by the methyl group. These signals correspond to the methyl carbon, the four furan ring carbons, and the various carbons of the two non-equivalent phenyl rings (including the ipso, ortho, meta, and para positions).

The methyl carbon signal is expected at the most upfield position. The four carbons of the furan ring (C2, C3, C4, C5) will have distinct chemical shifts, generally appearing in the range of 105-155 ppm. The phenyl carbons will resonate in the typical aromatic region of ~120-140 ppm, with the ipso-carbons (the carbons attached directly to the furan ring) appearing further downfield. The carbonyl carbons in related structures are found at the low-field end of the spectrum, from 160 to 220 δ.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for 2,5-Diphenylfuran

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Experimental Data for 2,5-Diphenylfuran (δ, ppm) |

| Methyl (–C H₃) | ~10 - 15 | N/A |

| Furan Ring (C2, C3, C4, C5) | ~105 - 155 | 107.2 (C3, C4), 153.4 (C2, C5) |

| Phenyl Ring Carbons | ~120 - 140 | 123.7, 127.3, 128.7 |

| Phenyl Ipso-Carbons | ~130 - 135 | 130.8 |

| Predicted values are estimates. Experimental data is for the analog compound 2,5-diphenylfuran, which has higher symmetry and fewer unique signals. |

Deuterium (B1214612) (²H) NMR is not a standard characterization technique but is employed in specialized studies involving isotopically labeled compounds. mdpi.com No experimental ²H NMR data for labeled this compound is publicly available. However, the use of deuterium labeling is a powerful method in NMR spectroscopy for several purposes.

Replacing specific protons with deuterium (a heavy isotope of hydrogen) effectively removes their signals from the ¹H NMR spectrum, which can simplify complex, overlapping regions. For instance, synthesizing a derivative such as 3-(trideuteriomethyl)-2,5-diphenylfuran would result in the disappearance of the methyl singlet in the ¹H NMR spectrum, confirming its assignment.

Furthermore, ²H NMR itself can be used to directly observe the deuterated positions, providing information about isotopic enrichment and molecular dynamics. mdpi.com In mechanistic studies, deuterium labeling can trace the path of atoms through a chemical reaction. The technique is particularly valuable in studying large biomolecules where extensive deuteration reduces relaxation effects and improves spectral quality.

Carbon-13 (¹³C) NMR Spectroscopy

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, key characteristic bands would be expected.

The spectrum would likely show aromatic C-H stretching vibrations above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl and furan rings would appear in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O-C stretching of the furan ether linkage is also a key diagnostic feature, typically found in the 1000-1250 cm⁻¹ range. Out-of-plane C-H bending vibrations for the substituted phenyl rings would be visible in the fingerprint region (650-900 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl & Furan Rings | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 3000 |

| C=C Stretch (Aromatic) | Phenyl & Furan Rings | 1450 - 1600 |

| C-O-C Stretch (Asymmetric) | Furan Ring Ether | 1200 - 1250 |

| C-O-C Stretch (Symmetric) | Furan Ring Ether | 1000 - 1100 |

| C-H Bending (Out-of-Plane) | Substituted Phenyl Rings | 650 - 900 |

| Predicted values are based on standard infrared correlation tables. |

Raman spectroscopy is an inelastic light scattering technique that provides information on molecular vibrations, similar to FT-IR. However, the selection rules differ; Raman is more sensitive to non-polar, symmetric bonds, while IR is more sensitive to polar bonds. Therefore, Raman and IR spectra are often complementary.

No experimental Raman data for this compound was found. In a theoretical spectrum, the symmetric stretching vibrations of the phenyl rings would be expected to produce strong Raman signals. The C=C double bonds within both the furan and phenyl rings would also be Raman active. The vibrations of the C-C backbone of the molecule would contribute to the fingerprint region of the spectrum. Due to the lower symmetry of this compound compared to 2,5-diphenylfuran, more bands would be theoretically active in both its IR and Raman spectra. The technique is particularly useful for differentiating polymorphs (different crystal structures) of a single compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides valuable insights into the electronic structure and transitions within a molecule. For this compound and its derivatives, techniques such as Ultraviolet-Visible (UV-Vis) and rotationally resolved electronic spectroscopy are employed to characterize their behavior in both solution and the gas phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectra Analysis

The electronic absorption spectra of furan derivatives are characterized by transitions within their π-electron systems. The parent furan molecule exhibits π → π* transitions in the ultraviolet region. The introduction of phenyl substituents at the 2- and 5-positions, as in 2,5-diphenylfuran, significantly extends the conjugated system, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths. chemicalpapers.com

In a study of substituted 5-phenyl-2-furonitriles, it was observed that replacing a hydrogen atom with a phenyl group in the 5-position resulted in a significant bathochromic shift of about 52 nm, attributed to the extension of the molecule's conjugated system. chemicalpapers.com The absorption maximum for these compounds, assigned to the entire conjugated system, typically falls in the 290–330 nm range. chemicalpapers.com Further substitution on the phenyl ring with electron-donating groups like methoxy, or electron-withdrawing groups, influences the position of this absorption band. chemicalpapers.com

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate the electronic absorption spectra of furan derivatives, showing good agreement with experimental data. researchgate.netnih.gov For a derivative, 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline, TD-DFT calculations predicted the theoretical electronic absorption spectrum. researchgate.netnih.gov Another study on a novel fluorescent chemosensor based on 2,5-diphenylfuran and 8-hydroxyquinoline (B1678124) reported an absorption spectrum in the range of 326–386 nm in various solvents. researchgate.net These findings underscore the role of the extended π-conjugation in diphenylfuran systems in determining their electronic absorption properties.

Table 1: UV-Vis Absorption Data for Selected Furan Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Reference |

|---|---|---|---|---|

| 2-Furonitrile | Dioxane | 242 | - | chemicalpapers.com |

| 5-Phenyl-2-furonitrile | Dioxane | 294 | - | chemicalpapers.com |

| 2-Arylbenzo[b]furan derivative (Iteafuranal F) | - | 326 | - | tandfonline.com |

| 2,5-Diphenylfuran-based chemosensor | Various | 326-386 | - | researchgate.net |

Note: Data for this compound is not explicitly available in the searched literature; the table presents data for structurally related compounds to illustrate electronic transition characteristics.

Rotationally Resolved Electronic Spectroscopy for Gas-Phase Studies

Rotationally resolved electronic spectroscopy is a powerful technique for examining the structure and dynamics of isolated molecules in the gas phase. Studies on 2,5-diphenylfuran (DPF) have utilized this method to investigate its S₁ ← S₀ fluorescence excitation spectrum in a collision-free molecular beam environment. ugto.mx

This high-resolution technique allows for the precise determination of molecular constants and provides insights into photophysical processes such as intersystem crossing (ISC). ugto.mx The analysis of the DPF spectrum revealed a Lorentzian line shape broadening of approximately 76 MHz in the origin band. ugto.mxacs.org This broadening is indicative of the lifetime of the excited state. The observed broadening suggests a relatively short fluorescence lifetime, which is influenced by efficient spin-orbit coupling between the first excited singlet state (S₁) and a nearby triplet state (T₁), facilitating the ISC rate. ugto.mx The behavior of DPF was compared to other heterocyclic molecules, highlighting how molecular structure influences these photophysical properties in isolated, gas-phase conditions. ugto.mxacs.org

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns upon ionization. Electron impact (EI) mass spectrometry of variously substituted furans has shown that the fragmentation pathways are generally simple and analyzable. researchgate.net

For 2,5-diphenyl-substituted furans, the fragmentation is influenced by the stability of the aromatic rings and the furan core. researchgate.net The molecular ion peak (M⁺•) is typically expected to be prominent due to the aromatic nature of the compound. General fragmentation patterns for aromatic compounds often involve the loss of stable neutral molecules or radicals. libretexts.org

Based on the fragmentation of related structures, the mass spectrum of this compound would likely exhibit the following key fragmentation pathways:

Loss of a methyl radical (•CH₃): Cleavage of the C-CH₃ bond would lead to a stable [M - 15]⁺ ion.

Loss of a hydrogen atom (•H): This would result in an [M - 1]⁺ ion.

Cleavage involving the phenyl groups: Fragmentation could involve the loss of a phenyl radical (•C₆H₅) to give an [M - 77]⁺ ion or rearrangements involving the phenyl rings.

Furan ring cleavage: The furan ring can undergo cleavage, although the stability conferred by the phenyl substituents may make this less favorable than fragmentation of the substituent itself. The parent furan molecule is known to fragment to the C₃H₃⁺ ion (m/z 39). researchgate.net

Studies on 2,5-bis(p-R₂-phenyl)-(3,4)-R₁-furans have shown that the fragmentation patterns provide clear information about the type and location of substituents. researchgate.net For instance, the fragmentation of 3(2H)-furanones is well-characterized and involves specific ring-opening and rearrangement pathways, indicating that the core heterocyclic structure dictates primary fragmentation routes. imreblank.ch

Table 2: Plausible Mass Spectrometric Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 246 | [C₁₇H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 231 | [M - CH₃]⁺ | Loss of a methyl radical |

| 169 | [M - C₆H₅]⁺ | Loss of a phenyl radical |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (from rearrangement and cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table is based on general fragmentation principles and data from related furan structures, as a specific experimental spectrum for this compound was not found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. cam.ac.uk While a specific crystal structure for this compound was not found in the searched literature, data from closely related derivatives offer significant insight into its expected solid-state structure.

The crystal structure of a related compound, 3-(2,5-diphenylfuran-3-yl)-2-methyl-1H-indole, has been characterized, and its supporting information includes X-ray data for similar furan derivatives. semanticscholar.org Additionally, the structure of 2-(4-bromophenyl)-3-fluoro-5-(4-methylphenyl)furan has been confirmed by X-ray crystallography, providing a model for the geometry of a substituted diphenylfuran system. researchgate.net

In these structures, the central furan ring is typically planar or nearly planar. The main conformational flexibility arises from the rotation of the two phenyl rings relative to the plane of the furan ring. The torsion angles between the furan and phenyl rings are influenced by steric hindrance from substituents and by crystal packing forces, which include intermolecular interactions like C-H···π interactions. rsc.org In an unsymmetric bis(perfluorostyryl)furan derivative, multiple intermolecular contacts, including C–H⋯F, C–F⋯Fπ, and π–π interactions, were observed to dictate the crystal packing. rsc.org

For this compound, it is expected that the furan ring will be essentially planar. The methyl group at the 3-position would likely cause some steric interaction with the adjacent phenyl group at the 2-position, potentially leading to a larger torsion angle for that phenyl ring compared to the one at the 5-position.

Table 3: Representative Crystallographic Data for a Substituted Diphenylfuran Derivative

| Parameter | Description | Typical Value (Å or °) | Reference |

|---|---|---|---|

| C-O Bond Length | Bond length within the furan ring | ~1.37 Å | rsc.orgrsc.org |

| C=C Bond Length | Double bond length within the furan ring | ~1.35 Å | rsc.orgrsc.org |

| C-C Bond Length | Single bond length within the furan ring | ~1.44 Å | rsc.orgrsc.org |

| C-C (Furan-Phenyl) | Bond connecting furan and phenyl rings | ~1.47 Å | rsc.org |

| C-O-C Angle | Angle within the furan ring at the oxygen atom | ~106° | rsc.org |

| Phenyl Torsion Angle | Dihedral angle between furan and phenyl planes | Variable (e.g., 10-40°) | rsc.org |

Note: The values are generalized from published data on furan derivatives and serve as expected approximations for this compound.

Applications of 3 Methyl 2,5 Diphenylfuran and Furan Analogues in Advanced Materials Science and Supramolecular Chemistry

Utilization as Building Blocks for Supramolecular Architectures

The inherent structural and electronic features of the furan (B31954) ring allow it to participate in various non-covalent interactions, making it a valuable component in the construction of complex supramolecular systems. nih.gov These systems are organized structures of two or more molecules held together by intermolecular forces rather than covalent bonds.

Design and Analysis of Supramolecular Motifs

Furan derivatives are integral to the design of sophisticated supramolecular architectures, including macrocycles and crystalline probes. nih.govresearchgate.netrsc.org The oxygen atom and the C-H bonds of the furan ring can act as hydrogen bond acceptors and donors, respectively. nih.govnih.gov These interactions, along with π-π stacking, are fundamental in directing the self-assembly of molecules into well-defined structures. nih.govfau.de

For instance, furan-2,5-dicarboxamide (B53072) derivatives have been studied to understand the influence of intramolecular hydrogen bonding and other factors on molecular conformation. mdpi.com In the solid state, these molecules exhibit supramolecular features directed by intermolecular N-H···N and C-H···O hydrogen bonds. mdpi.com Furthermore, porous supramolecular crystals containing furan recognition sites have been developed to visualize and understand the non-covalent interactions involved in molecular recognition of various furanic compounds. nih.govresearchgate.net These studies reveal that the furan ring itself, through CH-π interactions and weak hydrogen bonds involving the ring oxygen, plays a crucial role in host-guest complexation. nih.gov

Conjugated macrocycles composed purely of furan rings, such as an ester-functionalized, six-membered macrocyclic oligofuran, have been synthesized. rsc.org The planarity and unique electronic structure of these macrocycles make them interesting for applications in organic materials and supramolecular design. rsc.orgdigitellinc.com

Host-Guest Chemistry Involving Furan Moieties

Furan moieties are incorporated into larger host molecules, such as calixarenes and other macrocycles, to study their interaction with various guest species. nih.govnih.gov The development of hybrid macrocycles, like calix[n]furan[m]pyrroles, demonstrates the versatility of furan in creating complex host systems for anion recognition. nih.gov

In these systems, the furan oxygen can act as a hydrogen bond acceptor, influencing the binding affinity and selectivity of the host for specific anions like chloride. nih.gov A study comparing strapped calix bohrium.compyrroles revealed that a furan-strapped analogue exhibited an order of magnitude decrease in chloride affinity compared to its phenyl-strapped counterpart, highlighting the significant electronic contribution of the furan ring to the binding properties. nih.gov

Furthermore, porous supramolecular probes have been used to analyze the host-guest interactions of various furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural. nih.govresearchgate.net These experiments show that recognition is driven by a combination of interactions, including classical hydrogen bonds with substituents and various non-covalent interactions involving the furan ring itself, demonstrating the cooperative effects that govern host-guest chemistry. nih.gov

Development of Luminescent and Optoelectronic Materials

Furan-containing compounds, particularly 2,5-diaryl furans, are recognized for their significant potential in luminescent and optoelectronic applications. acs.orgchemrxiv.orgbeilstein-journals.org Their rigid, planar structure and tunable electronic properties make them excellent candidates for creating materials that can emit light or transport charge. bohrium.comnih.gov

Furan Derivatives as Scaffolds for Fluorescent Materials

Symmetrically substituted 2,5-diaryl furans are known to be highly luminescent, often exhibiting bright blue fluorescence with high quantum yields in solution. beilstein-journals.org The photophysical properties can be tuned by altering the aryl substituents on the furan core. beilstein-journals.org For example, a study on various 2,5-di(hetero)arylfurans reported intense blue luminescence with fluorescence quantum yields approaching unity for certain derivatives. beilstein-journals.org

The furo[2,3-b]furan scaffold, a fused bicyclic system, has also been explored for creating novel luminogens. sci-hub.se Derivatives of this scaffold have been shown to exhibit dual-state emission (DSE), meaning they are emissive in both solution and solid states, which is a desirable property for various applications. sci-hub.se The incorporation of donor-acceptor structures within these molecules can enhance intramolecular charge transfer (ICT), leading to unique photophysical properties. sci-hub.se

| Compound Class | Key Feature | Luminescence Property | Potential Application | Reference |

| 2,5-Di(hetero)arylfurans | Symmetrical Substitution | Intense blue fluorescence, high quantum yields | Photonic chromophores | beilstein-journals.org |

| Furo[2,3-b]furans | Fused V-shape scaffold | Dual-State Emission (DSE) | Solid-state lighting | sci-hub.se |

| Carbazole-substituted furans | Aggregation-Induced Emission (AIE) | Emission in the biological window (NIR) | Biomedical imaging, OLEDs | acs.org |

Exploration in Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices

The attractive electronic and photophysical properties of furan derivatives have led to their exploration in optoelectronic devices, particularly OLEDs. researchgate.net They are investigated as emitters, hosts, and charge-transporting materials. acs.orgingentaconnect.comwiley.com Furan-based compounds are seen as promising alternatives to the more common thiophene-based materials. bohrium.comacs.orgnih.gov

In one study, phenylanthracene-substituted furan derivatives were used as the emissive layer in blue OLEDs. ingentaconnect.com A device using 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran achieved an external quantum efficiency (EQE) of 3.10% with deep-blue CIE coordinates of (0.15, 0.08). ingentaconnect.com Other research has focused on carbazole-substituted furan compounds that exhibit aggregation-induced emission (AIE), where the combination of intramolecular charge transfer and aggregation allows for tuning the OLED emission into the near-infrared (NIR) region, also known as the first biological window. acs.org

Furan-based non-fullerene acceptors are also being developed for organic solar cells, a related optoelectronic application. nih.govnih.gov The placement of furan units within the molecular structure is critical for photostability and device performance, with methylfuran-linked acceptors showing power conversion efficiencies over 14%. nih.gov The substitution of thiophene (B33073) with furan in certain molecular backbones can lead to better planarity and optical properties, although it may also affect charge mobility. acs.orggithub.io

| Device Application | Furan Derivative Role | Example Compound/System | Performance Metric | Reference |

| Blue OLED | Emissive Layer | 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran | EQE: 3.10%, CIE: (0.15, 0.08) | ingentaconnect.com |

| NIR OLED | Emissive Layer (AIE) | tBuCBzSO₂Ph | Emission in the first biological window | acs.org |

| Organic Solar Cell | Non-fullerene Acceptor | Methylfuran-linked indacenodithiophene-based acceptor | Power Conversion Efficiency >14% | nih.gov |

Integration into Polymer Chemistry

Furan derivatives are increasingly important monomers in polymer chemistry, valued for their potential to be derived from renewable resources like biomass. researchgate.netresearchgate.netrsc.org They can be incorporated into a wide variety of polymer structures, including polyesters, polyamides, and conjugated polymers, offering an alternative to petroleum-based plastics. researchgate.netnih.govresearchgate.net

The furan ring can be part of the polymer backbone, imparting rigidity and high thermal stability, or it can be a pendant group that allows for further functionalization. researchgate.netd-nb.info For example, polyesters based on 2,5-furandicarboxylic acid (FDCA), such as poly(ethylene furanoate) (PEF), are considered promising bio-based alternatives to poly(ethylene terephthalate) (PET). researchgate.netd-nb.info

Enzymatic polymerization is one sustainable route to synthesize furan-based copolyesters using monomers like dimethyl 2,5-furandicarboxylate (DMFDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), achieving molecular weights suitable for processing. nih.govd-nb.info Furan derivatives are also used in cationic polymerization. For instance, 2-substituted furans can react with living polymers like polyisobutylene (B167198) to form block copolymers. acs.org

A significant application of the furan ring in polymer chemistry is its use as a diene in reversible Diels-Alder reactions. researchgate.netrsc.org This "click-unclick" chemistry allows for the creation of self-healing polymers and dynamic polymer networks. The reaction between furan and maleimide (B117702) groups is a well-established method for creating thermally reversible crosslinks. researchgate.net More recently, the very fast reaction between substituted furans and triazolinedione (TAD) derivatives has been used to develop self-healable polymethacrylates at ambient temperatures. rsc.org

Synthesis of Organosoluble and Thermally Stable Polymers Containing Furan Moieties

A significant challenge in the field of high-performance polymers is achieving both excellent thermal stability and good solubility in common organic solvents for easier processing. researchgate.netntu.edu.tw The incorporation of bulky, phenyl-substituted furan moieties into polymer backbones is an effective strategy to address this challenge. These bulky groups disrupt chain packing, leading to an amorphous nature and enhanced solubility, while the inherent rigidity of the furan and phenyl rings maintains high thermal stability. researchgate.netntu.edu.tw

Researchers have successfully synthesized a variety of organosoluble and thermally stable polymers, such as polyamides and polyimides, by incorporating complex furan derivatives. For instance, new aromatic polyamides containing tetraphenylfuran (B85685) units have been developed through the polycondensation of diacid monomers like 2,5-bis(4-carboxymethylene phenyl)-3,4-diphenyl furan with various aromatic diamines. researchgate.net These polymers exhibit excellent solubility in aprotic polar solvents, high glass transition temperatures (Tg) ranging from 169–213 °C, and impressive thermal stability, with 10% weight loss (T10) occurring at temperatures between 449–510 °C. researchgate.net

Similarly, the synthesis of aromatic polyamides from a highly phenylated heterocyclic diamine, 3,4-bis(4-aminophenyl)-2,5-diphenylfuran, has yielded polymers with good solubility in solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and m-cresol. capes.gov.br These polyamides demonstrate very high glass transition temperatures (302–342 °C) and begin to decompose only above 480 °C in a nitrogen atmosphere. capes.gov.br

Bio-based furan monomers, such as those derived from 2,5-furandicarboxylic acid (FDCA), are also being used to create more sustainable high-performance polymers. mdpi.com Polyimides synthesized from the bio-based diamine N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA) and various aromatic dianhydrides show exceptional thermal stability, with 5% weight loss temperatures exceeding 425 °C. mdpi.com The properties of these polymers are highly dependent on the specific monomers used, as shown in the tables below.

Table 1: Thermal Properties of Polyamides Containing Tetraphenylfuran Moieties

| Aromatic Diamine Used | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10) (°C) | Char Yield at 900°C (%) |

|---|---|---|---|---|

| 4,4'-Oxydianiline | 0.58 | 213 | 510 | 58 |

| 4,4'-Methylenedianiline | 0.52 | 196 | 478 | 55 |

| 4,4'-Sulphonyldianiline | 0.50 | 201 | 449 | 49 |

| 4,4'-Diaminobenzophenone | 0.55 | 185 | 491 | 54 |

| 4,4'-(Hexafluoroisopropylidene)dianiline | 0.56 | 169 | 499 | 51 |

Data sourced from research on polyamides derived from 2,5-bis(4-carboxymethylene phenyl)-3,4-diphenyl furan. researchgate.net

Table 2: Properties of Aromatic Polyamides Derived from 3,4-bis(4-aminophenyl)-2,5-diphenylfuran

| Diacid Chloride | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10) (°C) | Solubility in NMP |

|---|---|---|---|---|

| Terephthaloyl chloride | 0.81 | 342 | 535 | Soluble |

| Isophthaloyl chloride | 0.50 | 321 | 520 | Soluble |

| 4,4'-Oxydibenzoyl chloride | 0.63 | 316 | 525 | Soluble |

| 4,4'-Sulfonyldibenzoyl chloride | 0.23 | 338 | 480 | Soluble |

| 4,4'-Biphenyldicarbonyl chloride | 0.35 | 335 | 540 | Soluble |

Data sourced from research on polyamides derived from 3,4-bis(4-aminophenyl)-2,5-diphenylfuran. capes.gov.br

Diels-Alder "Click Chemistry" for Functional Polymer Systems

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. researchgate.net In polymer science, the reversible Diels-Alder reaction between a furan moiety (the diene) and a maleimide group (the dienophile) is widely exploited to create dynamic and functional materials, such as self-healing polymers and reversible cross-linked networks. researchgate.netwiley.com

This "click" reaction allows for the precise construction of complex macromolecular architectures. researchgate.net A significant advantage of the furan-maleimide system is its thermal reversibility; the forward Diels-Alder reaction forms a cyclohexene (B86901) adduct, while the reverse (retro-Diels-Alder) reaction can be triggered at elevated temperatures, breaking the bond and allowing the material to be re-mended or reprocessed. researchgate.netdokumen.pub

Recent advancements have focused on accelerating the reaction kinetics, which can be slow at room temperature. wiley.com One approach involves using more reactive dienophiles, such as 1,2,4-triazoline-3,5-dione (TAD) derivatives, which react very quickly with furan-functionalized polymers at room temperature. rsc.org This strategy has been successfully used to develop self-healable polymethacrylates. rsc.org The dynamic covalent bonds formed through the Diels-Alder reaction allow the polymer network to autonomously repair damage. rsc.orgscispace.com

The versatility of this chemistry enables the functionalization of polymer surfaces and the creation of hybrid materials. researchgate.netacs.org For example, polymer surfaces can be functionalized with furan groups and subsequently reacted with maleimide-terminated molecules, like polyethylene (B3416737) glycol, to alter surface properties. acs.org This demonstrates the power of Diels-Alder "click chemistry" to precisely engineer materials from the molecular level upwards.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Methyl-2,5-diphenylfuran |

| 2,5-bis(4-carboxymethylene phenyl)-3,4-diphenyl furan |

| 3,4-bis(4-aminophenyl)-2,5-diphenylfuran |

| 2,5-furandicarboxylic acid (FDCA) |

| N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA) |

| 4,4'-Oxydianiline |

| 4,4'-Methylenedianiline |

| 4,4'-Sulphonyldianiline |

| 4,4'-Diaminobenzophenone |

| 4,4'-(Hexafluoroisopropylidene)dianiline |

| Terephthaloyl chloride |

| Isophthaloyl chloride |

| 4,4'-Oxydibenzoyl chloride |

| 4,4'-Sulfonyldibenzoyl chloride |

| 4,4'-Biphenyldicarbonyl chloride |

| Maleimide |

| 1,2,4-triazoline-3,5-dione (TAD) |

| Polyethylene glycol |

| N,N-dimethylacetamide (DMAc) |

| N-methyl-2-pyrrolidone (NMP) |

Advanced Synthetic Applications and Derivatization Strategies

Regioselective Functionalization of the Furan (B31954) Ring

The furan ring in 3-methyl-2,5-diphenylfuran possesses distinct electronic properties that can be exploited for regioselective functionalization. The C4 position is the most electron-rich and sterically accessible site for electrophilic substitution, while the phenyl groups can also be targeted for modification.

One of the primary methods for the synthesis of this compound itself is through a copper(II)-catalyzed intermolecular annulation of an aryl ketone (propiophenone) with an aromatic olefin (styrene). researchgate.net This reaction proceeds with high regioselectivity, establishing the substitution pattern of the furan core. researchgate.net The reaction conditions for this synthesis are outlined in the table below.

Table 1: Copper-Catalyzed Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Propiophenone | Styrene | CuCl₂ (20 mol%) | DMF | 120 | 16 | 95 |

Data sourced from a 2017 study on the regioselective synthesis of multisubstituted furans. researchgate.net

Further functionalization of the pre-formed this compound ring can be achieved through various methods. While direct studies on this specific compound are limited, analogous transformations on similar furan systems provide insight into potential regioselective reactions. For instance, bromination of furan-containing natural products like fraxinellone (B1674054) has been shown to occur selectively on the furan ring. nih.gov Such a strategy could potentially be applied to introduce a bromine atom at the C4 position of this compound, which could then serve as a handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. nih.gov

Palladium-catalyzed cross-coupling reactions of heteroaromatic carboxylic acids have also been demonstrated as a powerful tool for regioselective arylation. acs.org Although not directly demonstrated on this compound, the principles suggest that a carboxylated precursor could be used to introduce aryl groups at specific positions.

Stereoselective Transformations for Chiral Furan Derivatives

The synthesis of chiral furan derivatives is of significant interest due to their prevalence in bioactive natural products and as valuable synthetic intermediates. scilit.com While no direct stereoselective transformations starting from this compound have been reported, several general strategies for the synthesis of chiral furans could be adapted. scilit.combenthamscience.com These methods often involve organocatalysis, chemoenzymatic kinetic resolution, or the use of chiral pool precursors. scilit.combenthamscience.com

One plausible approach would be the asymmetric synthesis of a precursor to the furan ring, followed by cyclization. For instance, a diastereodivergent organocatalytic approach has been successfully employed for the asymmetric synthesis of chiral annulated furans. rsc.org This method utilizes cinchona alkaloids to catalyze the addition of β-ketoesters to enones, followed by a cycloisomerization to form the furan ring with high stereocontrol. rsc.org

Another strategy involves the chemoenzymatic kinetic resolution of racemic furan derivatives. acs.org This technique uses enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, a racemic alcohol-substituted furan could potentially be resolved using this method.

The table below outlines general strategies that could be conceptually applied to generate chiral derivatives related to the this compound scaffold.

Table 2: Conceptual Strategies for Chiral Furan Derivative Synthesis

| Strategy | Description | Key Features | Potential Application |

|---|---|---|---|

| Organocatalysis | Use of small chiral organic molecules to catalyze stereoselective reactions. | High enantioselectivity, metal-free conditions. | Asymmetric synthesis of a chiral precursor to the furan ring. rsc.org |

| Chemoenzymatic Kinetic Resolution | Enzymatic resolution of a racemic mixture of functionalized furans. | High enantiomeric excess, mild reaction conditions. | Separation of enantiomers of a functionalized this compound derivative. acs.org |

| Chiral Pool Synthesis | Utilization of readily available chiral molecules from nature as starting materials. | Access to specific stereoisomers, well-defined stereochemistry. | Synthesis of a chiral furan-containing molecule from a chiral starting material. scilit.com |

Use as Precursors for the Synthesis of Complex Natural Product Frameworks

The furan moiety is a key structural component in a vast array of natural products. researchgate.net The this compound core, with its combination of a substituted furan ring and peripheral aryl groups, represents a valuable building block for the synthesis of complex molecular architectures. While direct applications of this specific compound in total synthesis are not yet documented, the utility of structurally related furans is well-established.

For example, 3-methylfurans are precursors in the synthesis of naturally occurring compounds like evodone (B1219123) and menthofuran. acs.org Similarly, 2,5-diaryl furans, derived from biomass, have been utilized in the formal synthesis of the muscle relaxant Dantrolene. organic-chemistry.org These examples highlight the potential of the this compound scaffold to serve as a starting point for the construction of more elaborate molecules.

The synthetic utility of furan derivatives often involves their participation in cycloaddition reactions, such as the Diels-Alder reaction, where the furan can act as a diene. The substituents on the furan ring, such as the methyl and phenyl groups in this compound, would influence the reactivity and stereoselectivity of such transformations.

The table below presents examples of how related furan structures are used as precursors, illustrating the potential of the title compound.

Table 3: Application of Furan Scaffolds in the Synthesis of Complex Molecules

| Furan Precursor | Target Molecule/Framework | Synthetic Strategy | Reference |

|---|---|---|---|

| 3-Methylfuran derivatives | Evodone, Menthofuran | Furannulation strategy | acs.org |

| 2,5-Diaryl furans | Dantrolene (formal synthesis) | Decarboxylative cross-couplings | organic-chemistry.org |

| Furan | Pyrrolo[1,2-a]azepine core | [5+2] photocycloaddition | researchgate.net |

Green Chemistry Approaches in Furan Synthesis

Development of Transition Metal-Free Synthetic Protocols

A significant advancement in green chemistry is the creation of synthetic routes that circumvent the need for transition metal catalysts, which are often expensive, toxic, and can leave metallic residues in the final products. The synthesis of polysubstituted furans, including structures akin to 3-Methyl-2,5-diphenylfuran, has been a fertile ground for the development of such metal-free methodologies. thieme.de

One notable transition-metal-free synthesis directly yields 2-methyl-3,5-diphenylfuran. researchgate.net This reaction involves the interaction of chalcone (B49325) with acetylene (B1199291) in a superbasic system of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This method provides a direct route to the target furan (B31954) structure from readily available precursors. researchgate.net

| Reactants | Catalyst/Solvent System | Temperature (°C) | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Chalcone, Acetylene | KOH/DMSO | 90 | 30 min | 2-Methyl-3,5-diphenylfuran | 36 | researchgate.net |

Beyond this specific example, several general metal-free strategies for synthesizing substituted furans have been reported. A facile, one-flask approach utilizes a BF₃·Et₂O mediated formal [4+1] reaction between 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones. rsc.orgrsc.org This protocol involves three integrated steps: cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl, all occurring under mild conditions. rsc.org This method is advantageous due to its operational simplicity and broad substrate scope, offering a concise pathway to diversely substituted furans without the need for metals or oxidants. rsc.orgrsc.org

Another innovative metal-free procedure involves a tandem oxidation/cyclization of easily accessible homopropargylic alcohols, mediated by Dess–Martin periodinane and a Brønsted acid, to produce 2,3,5-trisubstituted furans. thieme.de A key advantage of this method is that transition metals are not required for either the preparation of the starting materials or the final furan synthesis. thieme.de

Furthermore, the direct transformation of 1,3-dienes into 2,5-diarylfurans has been achieved using a transition-metal-free oxidation-dehydration sequence. acs.orgchemrxiv.orgresearchgate.net The oxidation is accomplished using singlet oxygen, and the resulting endoperoxide intermediate is dehydrated at room temperature using the Appel reagent. chemrxiv.orgresearchgate.net This approach is not only metal-free but also benefits from improved safety and reduced waste when streamlined into a continuous flow process. acs.orgchemrxiv.org

The use of molecular iodine as an inexpensive, non-toxic, and practical catalyst also represents a significant step forward in the green synthesis of substituted furans. organic-chemistry.org This method proceeds under mild, solvent-free conditions at ambient temperature, offering a sustainable alternative to protocols that rely on transition metals like palladium or gold. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through an enol tautomerization pathway, where iodine enhances the acidity of an enol intermediate, facilitating cyclization. organic-chemistry.org

Optimization of Reaction Conditions for Environmental Sustainability

Optimizing reaction conditions is a cornerstone of green chemistry, aiming to reduce waste, conserve energy, and utilize safer materials. nih.govatiner.gr These principles are actively applied in modern furan synthesis to enhance environmental sustainability.

A key strategy is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. mdpi.comacs.org For instance, ionic liquids have been used as a medium for the gold-catalyzed synthesis of polysubstituted furans. mdpi.com Although this specific example uses a transition metal, the principle of using ionic liquids to replace traditional organic solvents is a significant green advancement. mdpi.com Similarly, performing reactions "neat" (solvent-free) can dramatically improve yields and the environmental profile of a synthesis, as demonstrated in the iodine-catalyzed construction of furan frameworks. organic-chemistry.org

Energy efficiency is another critical consideration. atiner.gr While conventional heating methods can be inefficient, alternative energy sources like microwave irradiation can allow for direct and rapid energy transfer, often reducing reaction times and energy consumption. atiner.grmygreenlab.org

The meticulous optimization of reaction parameters such as temperature, catalyst loading, and reaction time is crucial for developing sustainable protocols. In the metal-free synthesis of tetrasubstituted furans from α-hydroxy ketones and cyano compounds, a systematic investigation of various bases, solvents, and molar ratios led to optimal conditions that maximized yield while minimizing reaction time. mdpi.com The study identified cesium fluoride (B91410) as an effective base and ethanol (B145695) as a suitable solvent, achieving a 94% yield in 4 hours at 80 °C. mdpi.com This contrasts with a previously reported method that required a higher temperature (110 °C) and a much longer reaction time (24 h). mdpi.com

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CsF (3) | MeOH | 110 | 24 | 68 |

| 2 | CsF (3) | EtOH | 80 | 4 | 94 |

| 3 | K₂CO₃ (3) | EtOH | 80 | 12 | 57 |

| 4 | DBU (3) | EtOH | 80 | 12 | Trace |

This systematic approach to optimizing reaction conditions exemplifies how green chemistry principles can be practically applied to create more efficient and environmentally friendly synthetic routes for valuable chemical compounds. researchgate.netrsc.org

Future Research Directions in 3 Methyl 2,5 Diphenylfuran Chemistry

Exploration of Novel and Efficient Synthetic Routes

The classical synthesis of multisubstituted furans, such as the Paal-Knorr synthesis, often requires harsh conditions and may lack efficiency for complex structures like 3-Methyl-2,5-diphenylfuran. Future research must prioritize the development of more sophisticated, efficient, and sustainable synthetic methodologies.

One promising avenue is the advancement of transition-metal-free synthesis. Recent work has demonstrated the direct transformation of 1,3-dienes into 2,5-diarylfurans through an oxidation-dehydration sequence. semanticscholar.org This approach utilizes singlet oxygen for the oxidation step, followed by dehydration with the Appel reagent, avoiding the need for metal catalysts. semanticscholar.org A significant leap forward would be to adapt this metal-free strategy for the regioselective introduction of a methyl group at the 3-position, potentially starting from a suitably substituted 1,3-diene. Furthermore, integrating these reactions into a continuous-flow system could dramatically improve yields, enhance safety by avoiding the isolation of unstable endoperoxide intermediates, and reduce waste. semanticscholar.orgchemrxiv.org

Another key area is the development of one-pot reactions and domino processes. organic-chemistry.org For instance, a base-promoted domino reaction of β-keto compounds with vinyl dichlorides has been shown to produce 2,3,5-trisubstituted furans under simple conditions. organic-chemistry.org Future studies could explore analogous pathways starting with precursors tailored to yield the this compound structure. Similarly, indium-catalyzed cycloisomerization of acetylenic epoxides offers a mild and efficient route to 2,3,5-trisubstituted furans, overcoming limitations of older methods like moderate yields and poor functional group tolerance. organic-chemistry.org Research aimed at creating an appropriate acetylenic epoxide precursor for this compound could provide a rapid and atom-economical synthetic pathway.

The table below compares existing and potential future synthetic strategies.

| Synthetic Strategy | Typical Conditions | Advantages | Future Research Focus |

| Paal-Knorr Synthesis | Acid catalysis, high temperature | Well-established | Overcoming harsh conditions, improving regioselectivity |

| Indium-Catalyzed Cycloisomerization organic-chemistry.org | InCl₃, 70°C, Toluene | Mild conditions, high yields, functional group tolerance | Design of specific acetylenic epoxide precursors |

| Metal-Free Oxidation-Dehydration chemrxiv.org | Singlet Oxygen, Appel Reagent | Avoids transition metals, can be used in flow chemistry | Adapting for 3-methyl substitution, optimizing flow conditions |

| Domino Reactions organic-chemistry.org | Base-promoted | Operational simplicity, high efficiency, readily available starting materials | Designing domino sequences specific to the target molecule |

| Palladium-Catalyzed Cycloisomerization nih.gov | Pd-catalyst, molecular oxygen | "Green" alternative, mild conditions, avoids harsh oxidants | Expanding substrate scope to include non-carbonyl precursors |

In-Depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the reactivity of this compound in subsequent transformations. While general mechanisms for furan (B31954) synthesis are known, the specific influence of the methyl and phenyl substituents on reaction pathways, intermediates, and transition states is not fully understood.

Future investigations should focus on the mechanisms of novel synthetic routes. For example, in palladium-catalyzed oxidative cycloisomerization reactions, deep investigation of intermediates and transition states has been achieved for 3-carbonyl trisubstituted furans through a combination of experiments and DFT studies. nih.govacs.org A similar rigorous study is needed for syntheses targeting this compound to provide a detailed mechanistic profile. acs.org This would involve identifying key catalytic species, mapping the potential energy surface, and understanding how the electronic and steric effects of the phenyl and methyl groups guide the reaction.

Furthermore, the reactivity of the this compound ring itself warrants deeper mechanistic exploration. Its behavior in electrophilic aromatic substitution, cycloaddition reactions (such as Diels-Alder), and ring-opening reactions could be systematically studied. Research should aim to clarify how the substituents direct incoming reagents and influence the stability of intermediates. Advanced techniques like in-situ NMR spectroscopy, stopped-flow kinetics, and isotopic labeling, when paired with high-level computational modeling, can provide unprecedented insight into these complex processes.

Expansion of Applications in Emerging Materials Science Fields

The rigid, planar, and electron-rich structure of the diphenylfuran core makes this compound and its derivatives highly attractive candidates for new functional materials. semanticscholar.org While 2,5-diarylfurans are known to be useful in medicinal chemistry and as optoelectronic materials, the specific potential of the 3-methyl substituted variant is underexplored. semanticscholar.orgchemrxiv.org

A primary area for future application is in organic electronics. The furan ring is a key component in materials developed for blue emissive purposes and as oligo-donors in polymers. semanticscholar.org The introduction of a methyl group at the 3-position can subtly alter the electronic properties (e.g., HOMO/LUMO levels) and, importantly, improve the solubility of the resulting materials—a common challenge in materials chemistry. chemrxiv.org Future research should involve synthesizing polymers and oligomers incorporating the this compound unit and characterizing their optical and electrochemical properties for potential use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Another promising direction is the development of novel fluorescent chemosensors. The furan core, when functionalized, can exhibit changes in its fluorescence upon binding to specific analytes. For example, a sensor based on 2,5-diphenylfuran (B1207041) and 8-hydroxyquinoline (B1678124) has been developed for the selective detection of Fe³⁺ ions. researchgate.net Future work could involve attaching specific binding sites to the this compound scaffold to create new sensors for environmental pollutants, metal ions, or biologically relevant molecules. The methyl group could serve as a handle for further functionalization or to fine-tune the sensor's selectivity and photophysical response.

| Potential Application Area | Key Property of this compound | Research Objective |

| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic structure, potential for blue emission. semanticscholar.org | Synthesize and test oligomers/polymers for electroluminescence and device efficiency. |

| Organic Photovoltaics (OPVs) | Electron-rich donor unit. semanticscholar.org | Incorporate into donor-acceptor copolymers and evaluate photovoltaic performance. |

| Fluorescent Chemosensors | Rigid, fluorescent core. researchgate.net | Functionalize the scaffold to create selective sensors for target analytes. |

| Conductive Polymers | Conjugated aromatic system. chemicalbull.com | Polymerize derivatives and measure the conductivity and stability of the resulting materials. |

Synergistic Integration of Experimental and Computational Methodologies

The acceleration of research and development involving this compound will heavily rely on the synergistic integration of experimental synthesis and characterization with advanced computational chemistry. This dual approach allows for the prediction of properties before undertaking complex synthesis and provides a theoretical framework for understanding experimental observations.

Computational tools, particularly Density Functional Theory (DFT), can be used to model and predict various molecular properties. For instance, DFT calculations can determine optimized molecular geometries, vibrational frequencies (for comparison with FT-IR spectra), and NMR chemical shifts, as has been done for similar diphenylfuran derivatives. nih.govresearchgate.net This predictive power can help confirm the structure of newly synthesized compounds. Furthermore, time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), providing insight into the molecule's photophysical behavior. nih.gov

Looking forward, this synergy should be applied to all aspects of research. In synthetic chemistry, computational modeling can help screen potential reaction pathways and catalysts, identifying the most promising candidates for experimental validation. nih.govacs.org In materials science, computational methods can predict the electronic and optical properties of hypothetical polymers or oligomers containing the this compound unit, guiding the design of materials with desired characteristics for applications like OLEDs. nih.gov Molecular docking and dynamics simulations could also be used to predict how these molecules might interact with biological targets or self-assemble into larger structures, opening doors to applications in medicinal chemistry and nanotechnology. oup.com This integrated "predict-then-make" strategy will be crucial for the efficient and targeted development of new technologies based on this versatile furan compound.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Methyl-2,5-diphenylfuran, and how can reaction yields be optimized?

- Methodology :

- Catalytic Approaches : Use transition-metal catalysts (e.g., indium) for reductive cyclization of 2-alkynylphenols, as demonstrated in the synthesis of structurally similar 3-benzyl-2,5-diphenylfuran .

- Solvent Optimization : Hexafluoropropan-2-ol (HFIP) enhances electrophilic aromatic substitution efficiency in furan synthesis, as seen in the preparation of 5-methoxy-2-phenyl-2,3-dihydrobenzofuran .

- Oxidant Selection : 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is effective for oxidative cyclization under mild conditions .

- Yield Optimization : Monitor reaction progress via TLC or GC-MS, and adjust stoichiometry (e.g., 1.2 equivalents of DDQ) to minimize byproducts.

Q. How can NMR and IR spectroscopy be employed to confirm the structure of this compound?

- NMR Analysis :

- 1H NMR : Look for signals at δ 6.53–5.45 ppm (olefinic protons) and δ 1.69–1.74 ppm (methyl group), as observed in related 3-methyl-2,5-dihydrofurans .

- 13C NMR : Peaks near 120–125 ppm correspond to aromatic carbons, while the methyl group appears at ~15–20 ppm .

Q. What are the key physicochemical properties of this compound, and how are they determined?

- Melting Point : Use differential scanning calorimetry (DSC) for crystalline derivatives (e.g., brominated analogs melt at 119–122°C ).

- Boiling Point : Estimated via gas chromatography (GC) retention times, with literature precedents for similar furans (e.g., 83–85°C for 3-methyl-2,5-dihydrofuran ).

- Solubility : Test in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents; furans with aryl groups typically show higher solubility in dichloromethane .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : For 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, X-ray diffraction confirmed bond angles (C–Br···Br–C contacts: 3.4 Å) and non-covalent interactions (C–H···H–C), resolving ambiguities in NMR assignments .

- Protocol : Crystallize the compound in chloroform/hexane, and collect data at 100 K (CCDC reference: 1828960) .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic sites .

- Thermodynamic Studies : Calculate standard molar formation enthalpies (ΔfH°) via Gaussian09, referencing experimental data for alkyl-substituted furans (e.g., 2,5-dimethylfuran: ΔfH° = −134 kJ/mol ).

Q. How do non-covalent interactions influence the crystal packing and stability of this compound analogs?

- Key Interactions :

- Halogen Bonding : Br···Br contacts (3.3–3.5 Å) stabilize brominated derivatives .

- π-Stacking : Aryl groups arrange in offset stacks (dihedral angles: 5–10°) to minimize steric strain .

- Impact on Stability : Stronger intermolecular forces correlate with higher melting points and reduced solubility .

Q. What strategies are effective for analyzing reaction byproducts in the synthesis of this compound?

- Chromatographic Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。